molecular formula C11H11N3O B6165463 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 925605-77-2

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B6165463
CAS RN: 925605-77-2
M. Wt: 201.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline, also known as 4-CPA, is an important aryl amine derivative of cyclopropyl-1,3,4-oxadiazole. It is a heterocyclic compound with a unique structure and a wide range of applications. 4-CPA is widely used in the synthesis of several drugs and other compounds, and has also been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is not yet fully understood. However, it is believed that 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline interacts with various cellular targets, including enzymes and receptors, to produce its therapeutic effects. It is also believed that 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline may modulate the expression of various genes and proteins involved in various biological processes.
Biochemical and Physiological Effects
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as cytokines and chemokines, and to reduce the levels of oxidative stress. It has also been shown to reduce the levels of blood glucose and to increase the levels of insulin. In addition, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline in laboratory experiments is that it is a relatively stable compound and is easily synthesized. In addition, it is relatively inexpensive and can be stored for long periods of time. The main limitation of using 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline in laboratory experiments is that it is a relatively new compound and its exact mechanism of action is not yet fully understood.

Future Directions

The potential future directions for the use of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline include further research into its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, further research into its potential use as an anti-convulsant and as a neuroprotective agent is needed. Other potential future directions for the use of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline include further research into its potential use as an inhibitor of cell death and as an antioxidant. Finally, further research into its potential use in combination with other drugs is needed to explore its potential synergistic effects.

Synthesis Methods

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline is usually carried out by reacting 5-cyclopropyl-1,3,4-oxadiazole with aniline in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at a temperature of around 100°C. The reaction is usually complete in a few hours and yields 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline as a white solid product.

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has been widely studied for its potential therapeutic applications. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as an anti-convulsant and as a neuroprotective agent. In addition, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline has been studied for its potential use as an inhibitor of cell death and as an antioxidant.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline involves the reaction of 5-cyclopropyl-1,3,4-oxadiazol-2-amine with 4-bromoaniline in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "5-cyclopropyl-1,3,4-oxadiazol-2-amine", "4-bromoaniline", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 5-cyclopropyl-1,3,4-oxadiazol-2-amine and 4-bromoaniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(OAc)2 and a base such as K2CO3 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter the precipitated product.", "Step 5: Wash the product with a suitable solvent such as ethanol or water to obtain the final product, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)aniline." ] }

CAS RN

925605-77-2

Molecular Formula

C11H11N3O

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.